molecular formula C14H22N4O2 B14155105 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide CAS No. 110894-04-7

4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide

Cat. No.: B14155105
CAS No.: 110894-04-7
M. Wt: 278.35 g/mol
InChI Key: GYSWCBIRFLAWSS-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide is an organic compound belonging to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a hydroxyphenoxypropyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide typically involves the reaction of piperazine with 2-hydroxy-3-phenoxypropyl chloride under basic conditions to form the intermediate 4-(2-Hydroxy-3-phenoxypropyl)piperazine. This intermediate is then reacted with cyanamide to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and carboximidamide groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxy-3-phenoxypropyl)piperazine
  • 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-amine
  • 4-(2-Oxo-3-phenoxypropyl)piperazine-1-carboximidamide

Uniqueness

4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

110894-04-7

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

4-(2-hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide

InChI

InChI=1S/C14H22N4O2/c15-14(16)18-8-6-17(7-9-18)10-12(19)11-20-13-4-2-1-3-5-13/h1-5,12,19H,6-11H2,(H3,15,16)

InChI Key

GYSWCBIRFLAWSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2)O)C(=N)N

Origin of Product

United States

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